molecular formula C23H27N5 B2671779 12-Ethyl-11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 307327-41-9

12-Ethyl-11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2671779
CAS No.: 307327-41-9
M. Wt: 373.504
InChI Key: HRLJCXGZQHBZTQ-UHFFFAOYSA-N
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Description

12-Ethyl-11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a useful research compound. Its molecular formula is C23H27N5 and its molecular weight is 373.504. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Evaluation

A study on the synthesis of various chemical compounds, including reactions with piperazine, revealed that certain compounds demonstrated potent anticancer activity. Specifically, compounds involving piperazine showed a broad range of activity against tumor cell lines, indicating their potential application in developing anticancer agents (Bondock & Gieman, 2015).

Materials Science and Polymer Synthesis

In materials science, reactions involving piperazine derivatives have been explored for the synthesis of unusual polyimides. These polyimides exhibit a range of physical properties, such as varying glass transition temperatures and solubility behaviors, highlighting their applicability in creating materials with specific mechanical and thermal characteristics (White, Scaia, & Snider, 1984).

Antimicrobial Research

Research on the antimicrobial activities of novel compounds, including those with piperazine structures, has shown promise. Specific compounds synthesized through reactions involving piperazines have demonstrated potent antibacterial activity, suggesting their potential for developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of piperazine derivatives have been extensively studied, revealing insights into the chemical shifts and structural attributes of these compounds. Such research contributes to our understanding of the molecular structures and potential reactivity of piperazine-based chemicals, furthering their application in various scientific fields (Little & Vaughan, 2004).

X-ray Crystallography Studies

X-ray crystallography has been utilized to study the structures of piperazine derivatives, revealing detailed molecular geometries and bonding patterns. These studies are crucial for understanding the structural basis of the reactivity and potential applications of these compounds in designing molecules with desired properties (Little, Jenkins, & Vaughan, 2008).

Properties

IUPAC Name

2-ethyl-3-methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5/c1-5-18-17(4)19(14-24)22-25-20-8-6-7-9-21(20)28(22)23(18)27-12-10-26(11-13-27)15-16(2)3/h6-9H,2,5,10-13,15H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLJCXGZQHBZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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